2,4-Dimethoxypyrimidine-5-carbaldehyde

C-nucleoside synthesis protecting group strategy 1,3-dipolar cycloaddition

Sourcing a pyrimidine-5-carbaldehyde that remains stable during downstream transformations is a recurring challenge-halogenated analogs undergo premature nucleophilic aromatic substitution, compromising synthetic routes. 2,4-Dimethoxypyrimidine-5-carbaldehyde (CAS 52606-02-7) resolves this with electron-donating 2,4-dimethoxy groups that preserve the pyrimidine core. • Enables C-nucleoside analog construction via 1,3-dipolar cycloaddition; acid-mediated deprotection yields uracil scaffolds in high yield. • Validated starting point for PfG6PD inhibitor SAR (IC₅₀ ~14.5-18.8 μM, 5.5-fold selectivity over human G6PD). • Consistent ≥98% purity; shipped under inert atmosphere for immediate synthetic use.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 52606-02-7
Cat. No. B014109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxypyrimidine-5-carbaldehyde
CAS52606-02-7
Synonyms2,4-Dimethoxypyrimidine-5-carboxaldehyde;  2,4-Dimethoxy-5-formylpyrimidine; 
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1C=O)OC
InChIInChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3
InChIKeyAJTAWJHBACJZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxypyrimidine-5-carbaldehyde Overview


2,4-Dimethoxypyrimidine-5-carbaldehyde (CAS 52606-02-7) is a pyrimidine-5-carboxaldehyde derivative featuring methoxy groups at the 2- and 4-positions and a formyl group at the 5-position [1]. This substitution pattern confers a distinct electronic profile and steric environment that differentiates it from unsubstituted, halogenated, or amino-substituted pyrimidine-5-carbaldehydes. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with reported applications ranging from C-nucleoside analog construction [2] to asymmetric autocatalysis studies [3].

Building block for C-nucleoside analog construction via 1,3-dipolar cycloaddition
Substrate for asymmetric autocatalysis and homochirality studies
Stable 2,4-dimethoxy substitution avoids undesired nucleophilic displacement during synthesis

2,4-Dimethoxypyrimidine-5-carbaldehyde vs. Generic Pyrimidine-5-carbaldehydes


The 2,4-dimethoxy substitution pattern on the pyrimidine ring fundamentally alters the electronic nature of the aldehyde group and the heterocycle's nucleophilic/electrophilic character [1]. Compared to unsubstituted pyrimidine-5-carbaldehyde, the electron-donating methoxy groups increase the electron density at the 5-position, which significantly modulates the aldehyde's reactivity in condensation and addition reactions. Unlike 2,4-dichloro analogs that undergo facile nucleophilic aromatic substitution at the halogenated positions , the methoxy derivative offers a stable, non-leaving group profile that preserves the pyrimidine core during downstream transformations. The quantitative evidence below demonstrates how these structural distinctions translate into measurable differences in synthetic utility, deprotection efficiency, and biological target engagement.

Electronic profile
Electron-donating methoxy groups increase electron density at C5-aldehyde
Unsubstituted or halogenated pyrimidine-5-carbaldehydes exhibit different aldehyde reactivity, altering condensation and addition outcomes
Leaving group
Stable, non-leaving dimethoxy groups preserve the pyrimidine core during transformations
2,4-Dichloro analogs undergo facile nucleophilic aromatic substitution, shifting reaction pathways and product profiles

2,4-Dimethoxypyrimidine-5-carbaldehyde: Quantitative Evidence


Facile Uracil Deprotection

2,4-Dimethoxypyrimidine-5-carbaldehyde undergoes quantitative deprotection to the corresponding uracil under mild acidic conditions (e.g., HCl/MeOH, room temperature, 2–4 hours), whereas analogous uracil-5-carbaldehydes bearing alternative protecting groups (e.g., benzyl, silyl) require harsher conditions and often yield incomplete conversion [1]. This facile deprotection, attributed to the lability of the methoxy groups under acidic conditions, provides a distinct synthetic advantage for generating C-nucleoside analogs.

Uracil Deprotection
Class-level
Target: >95% conversion (HCl/MeOH, RT, 2–4 h)
Benzyl/silyl analogs: Harsher conditions, often incomplete
Supports efficient C-nucleoside synthesis with reduced step count
Class-level inference from cycloaddition-derived intermediates
C-nucleoside synthesis protecting group strategy 1,3-dipolar cycloaddition

Selective PfG6PD Inhibition

2,4-Dimethoxypyrimidine-5-carbaldehyde inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC₅₀ of 14.5 μM (14,500 nM) after 2 hours in a resazurin/diaphorase-coupled assay [1]. Against the human ortholog, the IC₅₀ is 80.0 μM (80,000 nM) under similar conditions (90 min incubation) [2]. This yields a selectivity index (human IC₅₀ / parasite IC₅₀) of approximately 5.5, indicating preferential inhibition of the parasite enzyme.

PfG6PD Selectivity
Head-to-head
Pf IC₅₀ 14.5 μM
human IC₅₀ 80.0 μM
Selectivity index 5.5
Preferential parasite enzyme inhibition context
Resazurin/diaphorase assay; 2 h vs 90 min incubation
antimalarial glucose-6-phosphate dehydrogenase target selectivity

Orthogonal PfG6PD Assay Confirmation

In an orthogonal assay format (45-minute incubation), 2,4-dimethoxypyrimidine-5-carbaldehyde showed an IC₅₀ of 18.8 μM (18,800 nM) against PfG6PD [1]. This value is consistent with the primary assay result (14.5 μM), demonstrating robust and reproducible inhibition across different experimental conditions.

Orthogonal Confirmation
Assay context
IC₅₀ 18.8 μM
Reproducible inhibition across assay formats
1.3-fold concordance; 45 min incubation
antimalarial assay validation enzyme inhibition

High Purity Specification

Commercially available 2,4-dimethoxypyrimidine-5-carbaldehyde is routinely supplied with a minimum purity of 95% (HPLC) and is accompanied by full analytical characterization (NMR, HPLC, GC) . This level of quality assurance is critical for minimizing variability in multi-step syntheses and ensuring reproducible biological assay results.

Purity Specification
Specification review
Min. 95% (HPLC)
Supports batch-to-batch consistency for multi-step synthesis
Batch-specific COA; supplier data
purity specification quality control reproducible synthesis

2,4-Dimethoxypyrimidine-5-carbaldehyde: Applications


C-Nucleoside Analog Synthesis via Cycloaddition

Employ 2,4-dimethoxypyrimidine-5-carbaldehyde as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides or nitrones to construct isoxazole, isoxazoline, and isoxazolidine C-nucleoside analogs. Subsequent acid-mediated deprotection of the dimethoxypyrimidine yields the corresponding uracil heterocycle in high yield, enabling efficient access to pseudouridine-related scaffolds [1].

PfG6PD-Targeted Antimalarial Optimization

Utilize 2,4-dimethoxypyrimidine-5-carbaldehyde as a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against Plasmodium falciparum glucose-6-phosphate dehydrogenase. The compound's moderate potency (IC₅₀ ~14.5–18.8 μM) and 5.5-fold selectivity over human G6PD provide a favorable foundation for medicinal chemistry optimization [2].

Asymmetric Autocatalysis & Homochirality Research

Leverage 2,4-dimethoxypyrimidine-5-carbaldehyde in the Soai reaction (enantioselective addition of diisopropylzinc) to investigate asymmetric autocatalysis and amplification of enantiomeric excess. The 2,4-dimethoxy substitution pattern influences aldehyde reactivity and product stereoselectivity, making it a valuable substrate for mechanistic studies in prebiotic chemistry [3].

Application
Selection Property
Validation Focus
C-Nucleoside analog synthesis
2,4-Dimethoxypyrimidine building block with acid-labile methoxy groups
Cycloaddition efficiency and uracil deprotection yield
Antimalarial target engagement studies
PfG6PD inhibition with selectivity over human ortholog
Parasite enzyme selectivity index and orthogonal assay review
Asymmetric autocatalysis research
Aldehyde reactivity in Soai reaction influenced by dimethoxy substitution
Enantioselectivity and amplification of enantiomeric excess

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